molecular formula C8H8N4O2 B2691606 1-(2-Nitroethyl)-1H-1,2,3-benzotriazole CAS No. 26861-64-3

1-(2-Nitroethyl)-1H-1,2,3-benzotriazole

Cat. No.: B2691606
CAS No.: 26861-64-3
M. Wt: 192.178
InChI Key: KXBLIYWEWXAPHP-UHFFFAOYSA-N
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Description

1-(2-Nitroethyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitroethyl)-1H-1,2,3-benzotriazole typically involves the nitration of benzotriazole derivatives. One common method is the reaction of benzotriazole with nitroethylene under controlled conditions. This reaction can be carried out in the presence of a catalyst, such as formic acid, to enhance the yield and suppress side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can help achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitroethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted benzotriazoles, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(2-Nitroethyl)-1H-1,2,3-benzotriazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Nitroethyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets through its nitro and benzotriazole moieties. The nitro group can participate in redox reactions, while the benzotriazole ring can interact with various biological targets, including enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Nitroethyl)-1H-1,2,3-benzotriazole is unique due to its combination of the nitroethyl group and the benzotriazole ring

Properties

IUPAC Name

1-(2-nitroethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c13-12(14)6-5-11-8-4-2-1-3-7(8)9-10-11/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBLIYWEWXAPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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